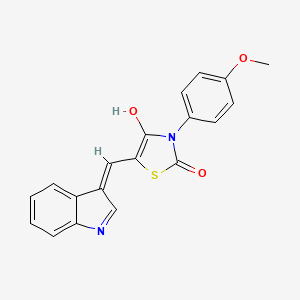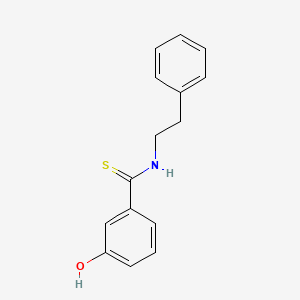![molecular formula C13H21ClN2 B6079583 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and ethanol. MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
MPEP selectively binds to and blocks the activity of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride is involved in various cellular processes, including synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity, MPEP can modulate these processes and affect neuronal function.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include reducing glutamate release, increasing GABA release, modulating calcium signaling, and regulating protein synthesis. MPEP has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high selectivity for 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, its ability to cross the blood-brain barrier, and its low toxicity. However, MPEP also has some limitations, including its short half-life and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of MPEP in scientific research. These include investigating the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in other neurological and psychiatric disorders, developing more selective and potent 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride antagonists, and exploring the use of MPEP in combination with other drugs for therapeutic purposes. Additionally, there is a need for further studies to elucidate the downstream signaling pathways and cellular mechanisms involved in the effects of MPEP on neuronal function.
Méthodes De Synthèse
MPEP can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitropyridine with 1-methylpiperidine, followed by reduction with palladium on carbon and hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain MPEP hydrochloride.
Applications De Recherche Scientifique
MPEP has been extensively used in scientific research to study the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. MPEP has been shown to have therapeutic potential in these conditions by modulating 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity.
Propriétés
IUPAC Name |
2-(1-piperidin-1-ylpropan-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-12(13-7-3-4-8-14-13)11-15-9-5-2-6-10-15;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBZRJVAXSVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6079513.png)
![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![2-amino-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6079543.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)